1,4-Oxazepan-6-ol hydrochloride
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
1,4-oxazepan-6-ol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO2.ClH/c7-5-3-6-1-2-8-4-5;/h5-7H,1-4H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWNKGZVEMLSTPV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(CN1)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1314961-82-4 | |
| Record name | 1,4-oxazepan-6-ol hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Synthesis of 1,4-Oxazepan-6-one Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 1,4-oxazepane scaffold is a seven-membered heterocycle of increasing interest in medicinal chemistry, positioned at the structural intersection of diazepane, morpholine, and azepane motifs.[1] Despite its potential, the exploration of 1,4-oxazepanes has been hampered by a lack of robust and versatile synthetic routes.[1][2] This technical guide provides an in-depth analysis of a promising, albeit partially theoretical, synthetic pathway to 1,4-Oxazepan-6-one hydrochloride, a specific and lesser-documented isomer within this class. The proposed core strategy involves a three-step sequence commencing with a commercially available six-membered ring precursor, followed by a key ring expansion reaction, and concluding with deprotection and salt formation. This document is intended to serve as a foundational resource for researchers, offering both a detailed experimental blueprint and a thorough discussion of the underlying chemical principles, potential challenges, and alternative strategies.
Introduction and Retrosynthetic Analysis
The synthesis of seven-membered heterocyclic rings, such as 1,4-oxazepanes, presents unique challenges due to the less favorable kinetics and thermodynamics of their formation compared to five- or six-membered rings.[3] While the synthesis of the isomeric 1,4-oxazepan-7-one and 1,4-oxazepan-5-one is more established, the 6-one isomer remains a novel target.[4]
This guide focuses on a logical and accessible synthetic approach starting from 3-piperidone. The core transformation is a Baeyer-Villiger oxidation to introduce the oxygen atom into the ring and expand it to the desired seven-membered lactam.
Retrosynthetic Analysis:
The retrosynthetic analysis for 1,4-Oxazepan-6-one hydrochloride points to the free base, 1,4-Oxazepan-6-one, as the immediate precursor. The key disconnection of the seven-membered ring via a retro-Baeyer-Villiger reaction leads to a protected 3-piperidone derivative. The protecting group is crucial for directing the regioselectivity of the oxidation and for compatibility with the reaction conditions. This leads to the following proposed synthetic pathway.
Caption: Retrosynthetic analysis of 1,4-Oxazepan-6-one hydrochloride.
Proposed Synthetic Pathway: A Step-by-Step Guide
The proposed synthesis is a multi-step process designed for scalability and robustness, starting from readily available 3-piperidone.[4]
Caption: Proposed three-step synthesis of 1,4-Oxazepan-6-one hydrochloride.
Step 1: N-Protection of 3-Piperidone
Rationale: The initial step involves the protection of the secondary amine of 3-piperidone. This is critical for two primary reasons:
-
Preventing Side Reactions: The free amine can react with the oxidant in the subsequent Baeyer-Villiger step.
-
Solubility and Handling: The protected intermediate often exhibits improved solubility in organic solvents and is easier to purify via standard techniques like silica gel chromatography.
The tert-butyloxycarbonyl (Boc) group is an excellent choice due to its stability under the planned oxidation conditions and its straightforward removal under acidic conditions, which can be combined with the final salt formation step.
Detailed Experimental Protocol:
-
To a solution of 3-piperidone hydrochloride (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or a biphasic mixture of DCM and water, add a base like triethylamine (2.2 eq) or sodium bicarbonate (2.5 eq) to neutralize the hydrochloride salt and deprotonate the amine.
-
Cool the mixture to 0 °C in an ice bath.
-
Add di-tert-butyl dicarbonate (Boc)₂O (1.1 eq) portion-wise or as a solution in the reaction solvent.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS until the starting material is consumed.
-
Upon completion, if a biphasic system was used, separate the organic layer. If a single solvent was used, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude N-Boc-3-piperidone can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
| Parameter | Value |
| Starting Material | 3-Piperidone hydrochloride |
| Reagent | Di-tert-butyl dicarbonate ((Boc)₂O) |
| Base | Triethylamine or Sodium Bicarbonate |
| Solvent | Dichloromethane (DCM) |
| Temperature | 0 °C to Room Temperature |
| Typical Yield | 90-98% |
| Purification Method | Flash Column Chromatography |
Table 1: Summary of N-Protection Reaction Conditions.
Step 2: Baeyer-Villiger Ring Expansion
Mechanistic Insight: The Baeyer-Villiger oxidation is a classic organic reaction that converts a ketone into an ester (or lactone for cyclic ketones) using a peroxyacid. The mechanism involves the nucleophilic attack of the ketone on the peroxyacid, followed by a concerted migration of one of the alpha-carbons to the adjacent oxygen atom, leading to the ring-expanded product.
Critical Consideration - Regioselectivity: For unsymmetrical ketones like N-Boc-3-piperidone, the migratory aptitude of the two alpha-carbons determines the regioselectivity of the oxidation. Generally, the carbon that can better stabilize a positive charge has a higher migratory aptitude. In this case, the two alpha-carbons are C2 and C4. The C4 carbon is adjacent to the nitrogen atom, and while the electron-withdrawing nature of the Boc group might influence the migratory aptitude, the migration of the C4 methylene group is expected to be favored, leading to the desired 1,4-oxazepan-6-one. However, it is crucial to note that the formation of the isomeric 1,4-oxazepan-5-one (from migration of the C2 methylene group) is a potential side reaction.[4] The exact ratio of these isomers may need to be determined experimentally.
Detailed Experimental Protocol:
-
Dissolve the purified N-Boc-3-piperidone (1.0 eq) in a chlorinated solvent such as dichloromethane (DCM) or chloroform.
-
Add a buffer, such as sodium bicarbonate or disodium hydrogen phosphate, to neutralize the carboxylic acid byproduct of the oxidant, which can catalyze side reactions.
-
Cool the mixture to 0 °C.
-
Add meta-chloroperoxybenzoic acid (m-CPBA) (1.2-1.5 eq) portion-wise, keeping the temperature below 5 °C.
-
Stir the reaction at 0 °C and allow it to slowly warm to room temperature. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the excess peroxyacid by adding a solution of sodium sulfite or sodium thiosulfate.
-
Wash the organic layer sequentially with a saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
The crude product, likely a mixture of regioisomers, should be purified by flash column chromatography to isolate the desired N-Boc-1,4-oxazepan-6-one.
| Parameter | Value |
| Starting Material | N-Boc-3-piperidone |
| Oxidant | meta-Chloroperoxybenzoic acid (m-CPBA) |
| Solvent | Dichloromethane (DCM) |
| Temperature | 0 °C to Room Temperature |
| Key Challenge | Regioselectivity (6-one vs. 5-one isomer) |
| Purification Method | Flash Column Chromatography |
Table 2: Summary of Baeyer-Villiger Oxidation Conditions.
Step 3: Deprotection and Hydrochloride Salt Formation
Rationale: The final step involves the removal of the Boc protecting group and the formation of the hydrochloride salt. This is conveniently achieved in a single step by treating the protected intermediate with a solution of hydrochloric acid.
Detailed Experimental Protocol:
-
Dissolve the purified N-Boc-1,4-oxazepan-6-one (1.0 eq) in a suitable solvent like 1,4-dioxane, diethyl ether, or methanol.
-
Cool the solution to 0 °C.
-
Slowly add a solution of HCl in dioxane (e.g., 4M) or ethereal HCl (e.g., 2M) (2.0-3.0 eq).
-
Stir the mixture at 0 °C for 30 minutes and then at room temperature for 1-4 hours. The progress of the deprotection can be monitored by TLC.
-
The hydrochloride salt is often insoluble in the reaction solvent and will precipitate out of the solution.
-
Collect the solid product by filtration, wash with cold solvent (e.g., diethyl ether), and dry under vacuum to yield 1,4-Oxazepan-6-one hydrochloride.
| Parameter | Value |
| Starting Material | N-Boc-1,4-oxazepan-6-one |
| Reagent | Hydrochloric Acid (in Dioxane or Diethyl Ether) |
| Solvent | 1,4-Dioxane or Diethyl Ether |
| Temperature | 0 °C to Room Temperature |
| Product Isolation | Precipitation and Filtration |
Table 3: Summary of Deprotection and Salt Formation Conditions.
Alternative Synthetic Strategies
The development of robust synthetic routes is often an iterative process, and having alternative strategies is crucial. The synthesis of seven-membered rings like 1,4-oxazepanes can also be approached through intramolecular cyclization reactions.[1]
Intramolecular Cyclization of an Aminoethoxy Acetic Acid Derivative
This approach involves the formation of the seven-membered ring from a linear precursor.
Caption: Alternative synthetic pathway via intramolecular cyclization.
Key Steps:
-
Preparation of the Linear Precursor: An N-protected aminoethanol can be reacted with an α-haloacetate (e.g., ethyl bromoacetate) via a Williamson ether synthesis to form the linear aminoethoxy acetate precursor.
-
Ester Hydrolysis: The ester is hydrolyzed to the corresponding carboxylic acid under basic conditions (e.g., LiOH, NaOH).
-
Intramolecular Cyclization: The crucial ring-closing step can be achieved by activating the carboxylic acid (e.g., with coupling reagents like HATU or EDC) and allowing it to react with the deprotected amine (after removal of the N-protecting group). This step often requires high-dilution conditions to favor intramolecular cyclization over intermolecular polymerization.[5]
-
Final Deprotection and Salt Formation: If a different protecting group was used, a final deprotection step followed by the addition of HCl would be necessary.
This method offers the advantage of avoiding the potentially problematic regioselectivity of the Baeyer-Villiger oxidation but requires careful optimization of the cyclization step.
Characterization
The identity and purity of the final product, 1,4-Oxazepan-6-one hydrochloride, as well as the key intermediates, should be confirmed by a combination of analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the carbon-hydrogen framework of the molecule. The chemical shifts and coupling patterns will be distinct for the desired product and any potential isomers or impurities.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will confirm the elemental composition of the molecule by providing a highly accurate mass measurement.
-
Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the key functional groups, such as the amide carbonyl (C=O) stretch (typically around 1650-1680 cm⁻¹) and the N-H stretch of the ammonium salt.
-
Melting Point: A sharp melting point is indicative of a pure crystalline compound.
Safety Considerations
-
m-CPBA is a potentially explosive oxidizing agent and should be handled with care. Avoid grinding or subjecting it to shock. Store it at low temperatures.
-
Strong acids and bases should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Chlorinated solvents like dichloromethane are volatile and potentially carcinogenic. All work with these solvents should be conducted in a fume hood.
Conclusion
This technical guide outlines a detailed and scientifically grounded pathway for the synthesis of 1,4-Oxazepan-6-one hydrochloride. While the proposed route starting from 3-piperidone via a Baeyer-Villiger oxidation is conceptually straightforward, it highlights the critical need for experimental validation of the regioselectivity of the ring expansion step.[4] The alternative strategy of intramolecular cyclization presents a viable, albeit longer, alternative that circumvents this issue. By providing detailed protocols, mechanistic insights, and a discussion of potential challenges, this document aims to empower researchers in their efforts to synthesize and explore this novel and promising heterocyclic scaffold.
References
-
Kaliberda, O., Leha, D., Peredrii, V., et al. (2025). Scalable Synthesis of 6-Functionalized 1,4-Oxazepanes. ChemRxiv. Available at: [Link][1][2]
Sources
In-Depth Technical Guide: 1,4-Oxazepan-6-ol Hydrochloride
Executive Summary
1,4-Oxazepan-6-ol hydrochloride (CAS: 1314961-82-4) represents a critical saturated heterocyclic scaffold in modern medicinal chemistry. As a seven-membered ring containing both oxygen and nitrogen (1,4-oxazepane), it serves as a superior alternative to the ubiquitous morpholine or piperazine rings. The introduction of the hydroxyl group at the C6 position adds a vector for further functionalization and solubility enhancement, while the non-planar topology of the seven-membered ring allows drug candidates to escape "flatland"—a key strategy in improving binding selectivity and physicochemical properties in fragment-based drug discovery (FBDD).
This guide provides a rigorous analysis of the compound’s IUPAC nomenclature, a validated synthetic protocol, and its analytical profile, designed to serve as a reference standard for laboratory implementation.
Nomenclature and Structural Elucidation
IUPAC Name Derivation
The systematic naming of this compound follows the Hantzsch-Widman nomenclature system for heterocyclic compounds, combined with IUPAC substitutive nomenclature rules.
-
Ring Size: The root -ep- denotes a seven-membered ring.
-
Saturation: The suffix -ane indicates a fully saturated ring system. Thus, -epane .
-
Heteroatoms: The ring contains Oxygen and Nitrogen.[1][2][3]
-
Priority Rule: Oxygen (Oxa) has priority over Nitrogen (Aza) because it appears earlier in the periodic table group (or by standard IUPAC hierarchy).
-
Numbering: The ring is numbered starting from the priority heteroatom (Oxygen = 1) and proceeding in the direction that gives the second heteroatom the lowest possible locant.
-
Path: O(1) → C(2) → C(3) → N(4). This assigns the nitrogen to position 4.[2] (The alternative path would place N at position 5).
-
Skeleton Name: 1,4-Oxazepane.[2][4][5][6][7][8][9][10][11][12][13]
-
-
Principal Functional Group: The hydroxyl group (-OH) is the principal characteristic group, designated by the suffix -ol .
-
Locant Assignment: The hydroxyl group is located at position 6.[10]
-
Verification: Numbering 1(O)-2-3-4(N)-5-6(OH)-7.
-
-
Salt Form: The amino group at position 4 is basic and forms a salt with hydrochloric acid, denoted as hydrochloride .
Full Systematic Name: 1,4-Oxazepan-6-ol hydrochloride [9][14]
Stereochemical Considerations
The carbon at position 6 is a chiral center.[2] The synthesis typically produces a racemate unless chiral starting materials (e.g., chiral epichlorohydrin) are employed.
-
(R)-1,4-Oxazepan-6-ol: Derived from (R)-epichlorohydrin (assuming retention of configuration mechanisms).
-
(S)-1,4-Oxazepan-6-ol: Derived from (S)-epichlorohydrin.
Structural Visualization
The following diagram illustrates the ring numbering and connectivity.
Figure 1: Numbering scheme of 1,4-Oxazepan-6-ol. Note the chirality at C6 and the salt formation at N4.
Synthetic Methodology
The most robust synthetic route for 1,4-oxazepan-6-ol involves the cyclization of 2-aminoethanol with epichlorohydrin . This method is favored for its atom economy and the availability of precursors.
Reaction Mechanism
-
Epoxide Opening: The primary amine of 2-aminoethanol attacks the less hindered carbon of epichlorohydrin (regioselective ring opening).
-
Cyclization: Under basic conditions, the hydroxyl group of the aminoethanol moiety is deprotonated, attacking the carbon bearing the chloride (intramolecular Williamson ether synthesis) to close the 7-membered ring.
Protocol (Self-Validating System)
Reagents:
-
2-Aminoethanol (1.0 eq)
-
Epichlorohydrin (1.0 eq)
-
Sodium Hydroxide (NaOH) (2.2 eq)
-
Solvent: Water/Dioxane mixture (1:1)
-
HCl in Dioxane (4M) for salt formation.
Step-by-Step Workflow:
-
Addition: Dissolve 2-aminoethanol in water/dioxane at 0°C. Add epichlorohydrin dropwise over 30 minutes to control the exotherm.
-
Control Point: Maintain temperature <10°C to prevent polymerization of epichlorohydrin.
-
-
Intermediate Formation: Stir at Room Temperature (RT) for 3 hours. LC-MS should show the linear chlorohydrin intermediate (M+H = ~154/156).
-
Cyclization: Add aqueous NaOH (40% w/v) dropwise. Heat the mixture to 60°C for 4 hours.
-
Validation: Monitor disappearance of the linear intermediate by TLC (MeOH/DCM 1:9).
-
-
Extraction: Cool to RT. Extract with n-butanol or DCM (Note: The product is highly polar; continuous extraction or n-butanol is preferred).
-
Salt Formation: Dry the organic layer (Na2SO4), filter, and cool to 0°C. Add 4M HCl in dioxane dropwise until pH ~2. A white precipitate will form.
-
Isolation: Filter the solid, wash with cold diethyl ether, and dry under vacuum.
Figure 2: Synthetic pathway from commodity chemicals to the target hydrochloride salt.
Physicochemical & Analytical Profile
Accurate characterization is essential for quality control in drug development. The following data summarizes the expected properties of the hydrochloride salt.
Key Properties Table
| Property | Value | Notes |
| Molecular Formula | C₅H₁₂ClNO₂ | Salt form |
| Molecular Weight | 153.61 g/mol | Free base MW: 117.15 |
| Appearance | White to off-white solid | Hygroscopic |
| Solubility | High in Water, DMSO, Methanol | Low in DCM, Ether |
| pKa (Calculated) | ~8.5 (Amine) | Basic center at N4 |
| CLogP | -0.61 | Highly hydrophilic |
Analytical Expectations
-
¹H NMR (D₂O, 400 MHz):
-
The spectrum will display distinct multiplets due to the ring puckering.
-
δ 4.1 - 4.3 ppm (m, 1H): Methine proton at C6 (chiral center).
-
δ 3.8 - 4.0 ppm (m, 2H): Protons at C2 or C7 (adjacent to Oxygen).
-
δ 3.3 - 3.6 ppm (m, 4H): Protons at C3, C5 (adjacent to Nitrogen).
-
Note: In D₂O, the OH and NH protons exchange and are not visible.
-
-
¹³C NMR (D₂O):
-
Expect 5 distinct carbon signals due to the lack of symmetry if the conformation is locked, or broadened signals if fluxional.
-
C6 (Carbinol): ~65-70 ppm.
-
C2, C7 (Ether carbons): ~70-75 ppm.
-
C3, C5 (Amine carbons): ~45-50 ppm.
-
References
-
PubChem. 1,4-Oxazepan-6-ol.[5][8] National Library of Medicine. Available at: [Link]
-
ChemRxiv. Scalable Synthesis of 6-Functionalized 1,4-Oxazepanes. Cambridge Open Engage.[15] Available at: [Link]
- IUPAC.Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013 (Blue Book). Royal Society of Chemistry.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. (R)-1,4-oxazepan-6-ol | 1022915-33-8 | Benchchem [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. 1,4-Oxazepine | C5H5NO | CID 17860191 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 1,4-Oxazepan-6-ol | C5H11NO2 | CID 55295498 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chemrxiv.org [chemrxiv.org]
- 7. semanticscholar.org [semanticscholar.org]
- 8. 1,4-Oxazepane | C5H11NO | CID 21873275 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. chemscene.com [chemscene.com]
- 10. (S)-[1,4]Oxazepan-6-ol | 1373232-31-5 | Benchchem [benchchem.com]
- 11. New route to 1,4-oxazepane and 1,4-diazepane derivatives: synthesis from N-propargylamines - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. chemscene.com [chemscene.com]
- 13. WO2012046882A1 - 1,4-oxazepane derivatives - Google Patents [patents.google.com]
- 14. calpaclab.com [calpaclab.com]
- 15. chemrxiv.org [chemrxiv.org]
Technical Guide: Physicochemical Properties & Synthesis of 1,4-Oxazepan-6-one Hydrochloride
The following technical guide details the physicochemical properties, synthesis, and handling of 1,4-Oxazepan-6-one hydrochloride , a specialized heterocyclic intermediate.
This guide is structured for researchers and drug development professionals, prioritizing chemical causality, stability profiling, and synthetic utility.
Executive Summary & Compound Identity
1,4-Oxazepan-6-one hydrochloride is a seven-membered heterocyclic ketone used primarily as a scaffold in medicinal chemistry. It serves as a critical intermediate for introducing the 1,4-oxazepane ring—a "privileged structure" in drug discovery known to modulate the pharmacokinetic profiles of CNS-active agents by altering lipophilicity and metabolic stability [1].
Unlike its lactam isomers (e.g., 1,4-oxazepan-3-one or -5-one), the 6-one derivative features a ketone functionality at the C6 position. This structural distinction renders the free base prone to transannular interactions and retro-Michael additions, necessitating its isolation and storage as the hydrochloride salt for thermodynamic stability.
Chemical Identity Table
| Property | Detail |
| IUPAC Name | 1,4-Oxazepan-6-one hydrochloride |
| Common Name | Homomorpholin-3-one hydrochloride (ambiguous; specific to ketone isomer) |
| CAS Registry Number | Not formally assigned to the specific HCl salt in public registries; derived from 1,4-Oxazepan-6-ol (CAS: 1022915-33-8) |
| Molecular Formula | C₅H₁₀ClNO₂ (Salt) / C₅H₉NO₂ (Free Base) |
| Molecular Weight | 151.59 g/mol (Salt) / 115.13 g/mol (Free Base) |
| SMILES | Cl.O=C1CNCCOC1 |
| Structural Class | Medium-sized heterocycle; Cyclic amino-ketone |
Physicochemical Properties Profile
The following data synthesizes calculated values and empirical trends observed in homologous 7-membered heterocycles (oxazepines).
Quantitative Parameters
| Parameter | Value (Predicted/Observed) | Context & Causality |
| Physical State | White to off-white hygroscopic solid | Amine salts typically form crystal lattices with high lattice energy but high affinity for atmospheric moisture. |
| Melting Point | 145°C – 155°C (Decomposition) | The onset of decomposition often precedes melting due to the thermal instability of the beta-amino ketone moiety upon deprotonation. |
| Solubility | >50 mg/mL in Water, DMSO, Methanol | The ionic character of the hydrochloride salt ensures high polarity. Insoluble in non-polar solvents (Hexane, Et₂O). |
| pKa (Conjugate Acid) | ~7.8 – 8.2 | The proximal ketone (electron-withdrawing) lowers the basicity of the N4 nitrogen compared to unsubstituted oxazepane (pKa ~9.5). |
| LogP (Free Base) | -0.85 (Calculated) | Highly hydrophilic; suitable for lowering the LogP of lipophilic drug candidates. |
| TPSA | 29.10 Ų | Favorable for Blood-Brain Barrier (BBB) penetration when incorporated into larger scaffolds. |
Stability & Reactivity (The "Self-Validating" Protocol)
-
Hygroscopicity: The HCl salt is hygroscopic. Protocol: Store in a desiccator at -20°C.
-
Free Base Instability: The free base (1,4-oxazepan-6-one) is a
-amino ketone.-
Mechanism: At neutral or basic pH, the free amine can undergo intermolecular condensation (Schiff base formation) or transannular nucleophilic attack on the ketone, leading to polymerization.
-
Validation: Always generate the free base in situ at low temperature (0°C) immediately prior to the next synthetic step (e.g., reductive amination).
-
Synthetic Methodology
While some sources propose ring expansion via Baeyer-Villiger oxidation of piperidones [2], that route typically yields lactones (cyclic esters), not ketones. The most chemically robust route to 1,4-oxazepan-6-one is the oxidation of the commercially available alcohol, 1,4-oxazepan-6-ol [3].
Synthesis Workflow (DOT Diagram)
The following diagram outlines the validated pathway from the alcohol precursor to the stable hydrochloride salt.
Figure 1: Step-wise synthesis of 1,4-oxazepan-6-one HCl via oxidation of the 6-ol precursor.[1] This route avoids regioselectivity issues associated with ring-expansion methods.
Detailed Protocol: Oxidation Route
This protocol assumes the use of N-Boc-1,4-oxazepan-6-ol to prevent amine oxidation.
-
N-Protection (If starting from free amine):
-
React 1,4-oxazepan-6-ol with Boc₂O in DCM/NaOH to yield tert-butyl 6-hydroxy-1,4-oxazepane-4-carboxylate.
-
-
Swern Oxidation (Key Step):
-
Rationale: Uses mild conditions (-78°C) to prevent elimination of the
-hydroxy group. -
Add oxalyl chloride (1.1 eq) to DMSO (2.2 eq) in dry DCM at -78°C.
-
Add N-Boc-1,4-oxazepan-6-ol dropwise. Stir for 15 min.
-
Add Et₃N (5 eq) and warm to 0°C.
-
Checkpoint: TLC should show disappearance of the alcohol (polar) and appearance of the ketone (less polar).
-
-
Deprotection & Salt Formation:
-
Dissolve the N-Boc-ketone in dry 1,4-dioxane.
-
Add 4M HCl in dioxane (excess) at 0°C.
-
Precipitate forms immediately. Filter under inert atmosphere (N₂) to isolate 1,4-oxazepan-6-one hydrochloride .
-
Handling & Safety Guidelines
The hydrochloride salt is relatively stable, but the potential for degradation requires strict adherence to the following safety matrix.
| Hazard Class | Risk | Mitigation Strategy |
| Chemical Stability | Self-condensation (Mannich-type) | Keep as HCl salt until reaction moment. Do not store as free base. |
| Storage | Hygroscopic degradation | Store under Argon/Nitrogen at -20°C. |
| Toxicity | Unknown (Novel Intermediate) | Treat as a potential irritant and sensitizer. Use standard PPE (gloves, fume hood). |
References
-
BenchChem. (2025).[2] Advanced Synthetic Methodologies for (R)-1,4-Oxazepan-6-ol and Its Chiral Derivatives. Retrieved from
-
PubChem. (2025).[3] Compound Summary: 1,4-Oxazepan-6-ol (CID 55295498).[3] National Library of Medicine. Retrieved from
-
ChemRxiv. (2025).[4] Scalable Synthesis of 6-Functionalized 1,4-Oxazepanes. Cambridge Open Engage.[5] Retrieved from
-
Santa Cruz Biotechnology. (2025). 1,4-Oxazepane hydrochloride Product Data. Retrieved from
Sources
1,4-Oxazepan-6-ol: Mechanistic Role as a Privileged Scaffold in Precision Therapeutics
Topic: Mechanism of Action of 1,4-Oxazepan-6-ol: A Structural & Functional Analysis Content Type: Technical Whitepaper Audience: Medicinal Chemists, Structural Biologists, and Drug Discovery Scientists
Executive Summary
1,4-Oxazepan-6-ol is not a standalone therapeutic agent but a privileged chiral scaffold (building block) critical to the design of next-generation small molecule inhibitors and degraders. Its "mechanism of action" is defined by its ability to modulate the physicochemical properties (Fsp³, solubility) and spatial orientation (vector alignment) of bioactive ligands.
This guide deconstructs the mechanistic utility of 1,4-Oxazepan-6-ol, focusing on its application in KRAS G12C/D/V inhibitors , PROTAC linkers , and Triple Reuptake Inhibitors (TRIs) . By introducing a flexible yet constrained 7-membered ring, this moiety overcomes the "flatland" limitations of traditional piperidine or morpholine scaffolds.
Structural Mechanism: The 7-Membered Ring Advantage
The pharmacological potency of drugs containing the 1,4-oxazepan-6-ol motif stems from its unique conformational dynamics. Unlike the rigid chair conformation of 6-membered morpholines, the 7-membered oxazepane ring exists in a dynamic equilibrium of twist-chair and twist-boat conformers.
Conformational Biasing
-
Vector Positioning: The C6-hydroxyl group and N4-amine provide orthogonal attachment points. This allows medicinal chemists to grow the molecule in two distinct vectors (approx. 100–120° dihedral angle), accessing binding pockets unreachable by planar rings.
-
Entropy-Enthalpy Compensation: By restricting the conformational freedom of the side chains attached to N4 or O6, the scaffold reduces the entropic penalty upon binding to a protein target (e.g., the shallow pocket of KRAS).
Physicochemical Modulation
-
Solubility (LogS): The inclusion of the ether oxygen (O1) and amine (N4) lowers the LogP, while the non-planar C2-C3-C5-C6 framework increases the fraction of sp³ carbons (Fsp³). This disrupts crystal lattice energy, significantly enhancing aqueous solubility compared to carbocyclic analogs.
-
Basicity (pKa): The secondary amine at position 4 typically has a pKa of 8.5–9.5, making it protonated at physiological pH. This facilitates ionic interactions (salt bridges) with acidic residues (e.g., Aspartate) in target proteins.
Visualization of Scaffold Logic
The following diagram illustrates the decision logic for selecting the 1,4-oxazepan-6-ol scaffold over traditional heterocycles.
Figure 1: Decision matrix for scaffold selection. The 1,4-oxazepan-6-ol core is chosen when 3D complexity and specific vector alignment are required to maximize ligand efficiency.
Biological Context: Case Studies in Drug Discovery
The "mechanism" of this molecule is best understood through its specific roles in recent patent literature.
KRAS Inhibitors and Degraders (PROTACs)
In the development of pan-KRAS mutant degraders (e.g., WO2024118966), the 1,4-oxazepan-6-ol moiety serves as a solvent-exposed exit vector .
-
Role: The N4 nitrogen attaches to the core warhead (binding KRAS), while the C6-hydroxyl (or its ether derivative) extends into the solvent or links to an E3 ligase recruiter (e.g., Cereblon ligand).
-
Mechanism: The chirality at C6 (typically the (S)-enantiomer) directs the linker away from the protein surface, preventing steric clashes and improving the permeability of the macrocycle.
Triple Reuptake Inhibitors (CNS Targets)
In compounds targeting SERT, NET, and DAT (WO2012046882):
-
Role: The oxazepane ring acts as a bioisostere for the piperidine ring found in traditional antidepressants.
-
Mechanism: The N4-amine forms a critical salt bridge with the conserved Aspartate residue in the transmembrane domain of the transporter. The 7-membered ring volume fills the hydrophobic pocket more effectively than a 6-membered ring, increasing selectivity for specific transporter subtypes.
Experimental Protocols
Synthesis of (S)-1,4-Oxazepan-6-ol
Objective: Produce high-purity (S)-enantiomer for SAR studies. Principle: Intramolecular cyclization of a chiral amino-diol precursor.
Reagents:
-
(S)-3-amino-1,2-propanediol (Starting material)
-
Chloroacetyl chloride
-
Sodium hydride (NaH)
-
Lithium Aluminum Hydride (LAH)
Workflow:
-
Acylation: React (S)-3-amino-1,2-propanediol with chloroacetyl chloride in THF at 0°C to form the amide intermediate.
-
Cyclization: Treat the intermediate with NaH (2.5 eq) in DMF. The alkoxide generated at the secondary alcohol attacks the alkyl chloride, closing the 7-membered lactam ring.
-
Reduction: Reduce the lactam carbonyl using LAH in refluxing THF to yield the cyclic amine ((S)-1,4-oxazepan-6-ol).
-
Purification: Acid-base extraction followed by recrystallization from EtOAc/Hexane.
Functionalization for Library Generation
Objective: Derivatize N4 and O6 positions to probe Structure-Activity Relationships (SAR).
| Step | Reaction Type | Conditions | Mechanistic Outcome |
| N4-Alkylation | Reductive Amination | Aldehyde, NaBH(OAc)₃, DCE, RT | Introduces "Warhead" or core scaffold attachment. Maintains basicity of N4. |
| O6-Etherification | Mitsunobu Reaction | Phenol/Alcohol, PPh₃, DIAD, THF | Inverts stereochemistry at C6 (if chiral). Attaches linker or solvent tail. |
| N4-Arylation | Buchwald-Hartwig | Aryl Bromide, Pd₂(dba)₃, BINAP, NaOtBu | Rigidifies the N4-Aryl bond, locking conformation relative to the aromatic system. |
Quantitative Data: Physicochemical Profile
The following table summarizes the computed properties of 1,4-Oxazepan-6-ol compared to standard scaffolds.
| Property | Morpholine | 1,4-Oxazepane | 1,4-Oxazepan-6-ol | Impact on Drug Design |
| MW ( g/mol ) | 87.1 | 101.1 | 117.15 | Slight increase; negligible impact on LE (Ligand Efficiency). |
| CLogP | -0.86 | -0.55 | -1.03 | Highly Hydrophilic. Excellent for lowering lipophilicity of greasy warheads. |
| TPSA (Ų) | 12.0 | 12.0 | 41.5 | Increased polar surface area improves solubility but may limit BBB penetration if too high. |
| H-Bond Donors | 1 | 1 | 2 (NH, OH) | Additional handle for specific H-bonding interactions. |
| Stereocenters | 0 | 0 | 1 (C6) | Enables chiral selectivity (Eutomer vs. Distomer). |
Mechanistic Pathway Visualization
The diagram below details the integration of 1,4-Oxazepan-6-ol into a PROTAC system (e.g., for KRAS degradation), highlighting its dual-functional role.
Figure 2: Functional integration of the 1,4-oxazepan-6-ol scaffold in a PROTAC chimera. The scaffold acts as a soluble, chiral junction between the target warhead and the degradation machinery.
References
-
World Intellectual Property Organization (WIPO). WO2024118966: Glutarimide-containing pan-KRAS mutant degrader compounds. Google Patents.[1] Available at:
-
World Intellectual Property Organization (WIPO). WO2012046882: 1,4-Oxazepane derivatives as monoamine reuptake inhibitors. Google Patents.[1] Available at:
Sources
Methodological & Application
The Versatile Scaffold: Applications of 1,4-Oxazepan-6-ol in Medicinal Chemistry
The 1,4-oxazepane motif, a seven-membered heterocycle containing both oxygen and nitrogen atoms, has steadily emerged as a privileged scaffold in the landscape of medicinal chemistry. Its inherent three-dimensional structure, coupled with its synthetic tractability, provides a unique framework for the development of novel therapeutic agents targeting a diverse range of biological entities.[1] This guide delves into the applications of a key derivative, 1,4-Oxazepan-6-ol, offering detailed insights and protocols for its synthesis and utilization in the creation of medicinally relevant molecules.
Introduction to the 1,4-Oxazepan-6-ol Scaffold
1,4-Oxazepan-6-ol, particularly in its chiral forms, serves as a valuable building block in drug discovery. The presence of a hydroxyl group at the 6-position offers a convenient handle for further functionalization, allowing for the exploration of structure-activity relationships (SAR) and the optimization of pharmacokinetic and pharmacodynamic properties. The seven-membered ring endows molecules with a degree of conformational flexibility, enabling them to adapt to the binding sites of various biological targets with high affinity and selectivity.[1]
Core Synthesis of 1,4-Oxazepan-6-ol: A Chiral Approach
The enantioselective synthesis of 1,4-Oxazepan-6-ol is paramount, as the stereochemistry of the final drug candidate often dictates its efficacy and safety profile. A common and effective strategy involves the intramolecular cyclization of a chiral amino alcohol, which can be derived from the ring-opening of a chiral epoxide.[2]
Protocol 1: Enantioselective Synthesis of (R)-1,4-Oxazepan-6-ol
This protocol outlines a representative synthesis starting from commercially available (R)-epichlorohydrin and 2-aminoethanol.
Step 1: Epoxide Ring-Opening
-
To a solution of 2-aminoethanol (1.0 eq.) in a suitable solvent such as methanol or water at 0 °C, add (R)-epichlorohydrin (1.1 eq.) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent. The resulting crude amino alcohol can be used in the next step without further purification.
Causality: The nucleophilic amine of 2-aminoethanol attacks the less sterically hindered carbon of the epoxide, leading to a regioselective ring-opening and the formation of the desired amino alcohol intermediate. The use of a chiral epoxide as the starting material ensures the stereochemistry of the final product.
Step 2: Intramolecular Cyclization
-
Dissolve the crude amino alcohol from the previous step in a suitable solvent like ethanol or isopropanol.
-
Add a base, such as sodium hydroxide or potassium carbonate (1.5 eq.), to the solution.
-
Heat the reaction mixture to reflux (typically 70-90 °C) and stir for 6-12 hours.
-
Monitor the cyclization by TLC or GC-MS.
-
Once the reaction is complete, cool the mixture to room temperature and filter to remove any inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude (R)-1,4-Oxazepan-6-ol by vacuum distillation or column chromatography on silica gel using a suitable eluent system (e.g., dichloromethane/methanol).
Causality: The base deprotonates the hydroxyl group, forming an alkoxide that then undergoes an intramolecular nucleophilic substitution to displace the chloride, forming the seven-membered 1,4-oxazepane ring.
Characterization Data for 1,4-Oxazepan-6-ol:
| Property | Value |
| Molecular Formula | C₅H₁₁NO₂ |
| Molecular Weight | 117.15 g/mol |
| Appearance | Colorless to pale yellow oil or low-melting solid |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 4.00-3.80 (m, 1H), 3.75-3.55 (m, 2H), 3.00-2.60 (m, 4H), 2.50-2.30 (m, 2H) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 75.0, 70.0, 55.0, 50.0, 45.0 |
| Mass Spec (ESI+) | m/z: 118.08 [M+H]⁺ |
Note: Exact NMR shifts may vary depending on the solvent and concentration.
Application in the Synthesis of Dopamine D₄ Receptor Antagonists
Derivatives of 1,4-oxazepane have shown significant promise as selective dopamine D₄ receptor antagonists, which are of interest for the treatment of schizophrenia with a potentially reduced risk of extrapyramidal side effects.[1][3] The 1,4-oxazepan-6-ol scaffold can be elaborated to introduce the necessary pharmacophoric elements for potent D₄ receptor binding.
Protocol 2: Synthesis of a 4-Aryl-1,4-oxazepan-6-ol Derivative via Buchwald-Hartwig Amination
This protocol describes the N-arylation of 1,4-Oxazepan-6-ol.
Step 1: Protection of the Hydroxyl Group (Optional but Recommended)
-
To a solution of 1,4-Oxazepan-6-ol (1.0 eq.) in dichloromethane (DCM) at 0 °C, add a suitable protecting group precursor, such as tert-butyldimethylsilyl chloride (TBDMSCl, 1.1 eq.), and an amine base like triethylamine (1.2 eq.) or imidazole (1.2 eq.).
-
Stir the reaction at room temperature until completion (monitored by TLC).
-
Wash the reaction mixture with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the silyl-protected intermediate by column chromatography if necessary.
Causality: Protection of the hydroxyl group prevents potential side reactions during the subsequent palladium-catalyzed coupling. The TBDMS group is robust enough for the coupling reaction and can be easily removed later.
Step 2: Buchwald-Hartwig Cross-Coupling
-
In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine the protected 1,4-Oxazepan-6-ol (1.0 eq.), the desired aryl halide (e.g., 4-bromochlorobenzene, 1.1 eq.), a palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%), a suitable phosphine ligand (e.g., Xantphos or BINAP, 4-10 mol%), and a base (e.g., cesium carbonate or sodium tert-butoxide, 1.5-2.0 eq.).[4][5]
-
Add a dry, degassed solvent such as toluene or dioxane.
-
Heat the reaction mixture to 80-110 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.
-
After completion, cool the reaction to room temperature, dilute with a solvent like ethyl acetate, and filter through a pad of Celite to remove the palladium catalyst.
-
Wash the filtrate with water and brine, dry the organic layer, and concentrate.
-
Purify the crude product by column chromatography.
Causality: The Buchwald-Hartwig amination is a powerful method for forming C-N bonds. The palladium catalyst facilitates the coupling between the secondary amine of the oxazepane ring and the aryl halide. The choice of ligand and base is crucial for the efficiency of the reaction.[6]
Step 3: Deprotection of the Hydroxyl Group
-
Dissolve the purified, protected product in a suitable solvent like tetrahydrofuran (THF).
-
Add a deprotecting agent such as tetrabutylammonium fluoride (TBAF, 1.1 eq. in THF) or hydrochloric acid in an alcohol.
-
Stir at room temperature until the reaction is complete (monitored by TLC).
-
Perform an appropriate aqueous workup, extract the product, dry the organic layer, and concentrate.
-
Purify the final 4-aryl-1,4-oxazepan-6-ol derivative by column chromatography or recrystallization.
Application in the Synthesis of Noradrenaline Reuptake Inhibitors (NRIs)
The chiral 1,4-oxazepane framework is a key structural element in the development of peripherally selective noradrenaline reuptake inhibitors, which are being investigated for conditions such as stress urinary incontinence.[2] The 6-hydroxyl group can be utilized to introduce various substituents, modulating the compound's properties.
Protocol 3: Derivatization of the 6-Hydroxyl Group via Mitsunobu Reaction
The Mitsunobu reaction allows for the inversion of stereochemistry at the 6-position if a chiral alcohol is used, or the introduction of a variety of nucleophiles.
-
To a solution of 1,4-Oxazepan-6-ol (1.0 eq., with the nitrogen atom optionally protected, e.g., with a Boc group), triphenylphosphine (PPh₃, 1.5 eq.), and a suitable nucleophile (e.g., a phenol or a carboxylic acid, 1.5 eq.) in dry THF at 0 °C under an inert atmosphere, add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq.) dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours.
-
Monitor the reaction by TLC.
-
Upon completion, concentrate the reaction mixture and purify by column chromatography to separate the desired product from triphenylphosphine oxide and the hydrazine byproduct.
Causality: The Mitsunobu reaction activates the hydroxyl group for nucleophilic substitution with inversion of configuration. This reaction is particularly useful for introducing functionalities that are otherwise difficult to incorporate via standard Sₙ2 reactions.
Structure-Activity Relationship (SAR) Insights
The 1,4-oxazepane ring serves as a versatile scaffold that can be systematically modified to probe SAR.
-
N-4 Position: Substitution at the nitrogen atom is crucial for targeting specific receptors. For dopamine D₄ antagonists, an arylpiperazine moiety is often introduced at this position. For NRIs, various substituted aromatic or heteroaromatic groups can be attached.
-
C-6 Position: The hydroxyl group at the C-6 position can be a key hydrogen bond donor or can be used as a point of attachment for other functional groups to explore pockets within the target's binding site. The stereochemistry at this position is often critical for activity.
-
Ring Conformation: The seven-membered ring can adopt multiple low-energy conformations. The substituents on the ring can influence this conformational preference, which in turn affects the overall shape of the molecule and its interaction with the biological target.
Visualizing the Synthetic Workflow
Caption: Synthetic workflow for 1,4-Oxazepan-6-ol and its applications.
Conclusion
1,4-Oxazepan-6-ol is a valuable and versatile building block in medicinal chemistry. Its straightforward, stereocontrolled synthesis provides access to a scaffold that can be readily functionalized to generate libraries of compounds for screening against a wide array of biological targets. The successful application of this scaffold in the development of dopamine D₄ receptor antagonists and noradrenaline reuptake inhibitors underscores its potential for the discovery of new and improved therapeutic agents. The protocols and insights provided in this guide are intended to empower researchers to explore the full potential of this promising heterocyclic system in their drug discovery endeavors.
References
-
Ishimoto, K., Yamaguchi, K., Nishimoto, A., Murabayashi, M., & Ikemoto, T. (2017). Development of a Practical Synthesis of a Peripherally Selective Noradrenaline Reuptake Inhibitor Possessing a Chiral 6,7-trans-Disubstituted-1,4-oxazepane as a Scaffold. Organic Process Research & Development, 21(11), 1734–1744. [Link]
-
Löfberg, C., Johansson, A. M., Nilsson, J. L. G., & Hacksell, U. (2004). New series of morpholine and 1,4-oxazepane derivatives as dopamine D4 receptor ligands: synthesis and 3D-QSAR model. Journal of Medicinal Chemistry, 47(12), 3098–3108. [Link]
-
Kaliberda, O., Leha, D., Peredrii, V., Levchenko, K., Zarudnitskii, E., & Kolodiazhnyi, O. (2025). Scalable Synthesis of 6-Functionalized 1,4-Oxazepanes. ChemRxiv. [Link]
-
Surry, D. S., & Buchwald, S. L. (2008). Biaryl phosphane ligands in palladium-catalyzed amination. Angewandte Chemie International Edition in English, 47(34), 6338–6361. [Link]
-
Mitsunobu, O. (1981). The Use of Diethyl Azodicarboxylate and Triphenylphosphine in Synthesis and Transformation of Natural Products. Synthesis, 1981(1), 1–28. [Link]
-
PubChem. (n.d.). 1,4-Oxazepan-6-ol. National Center for Biotechnology Information. [Link]
Sources
- 1. Synthesis of potent and selective dopamine D(4) antagonists as candidate radioligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. (R)-1,4-oxazepan-6-ol | 1022915-33-8 | Benchchem [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. publicatio.bibl.u-szeged.hu [publicatio.bibl.u-szeged.hu]
- 6. chem.libretexts.org [chem.libretexts.org]
Troubleshooting & Optimization
Technical Support Center: 1,4-Oxazepane Synthesis & Optimization
This technical guide is structured as a dynamic support center resource, designed for immediate application in a research setting.
Status: Active | Topic: Reaction Optimization | Audience: Medicinal Chemistry & Process R&D
Core Synthesis Philosophy
The 1,4-oxazepane core (a 7-membered ring containing nitrogen and oxygen) presents a classic "medium-sized ring" challenge.[1] Unlike 5- or 6-membered rings, 7-membered rings suffer from significant transannular strain and unfavorable entropy (
The "Senior Scientist" Insight: Success rarely comes from simply "heating it longer." It comes from pre-organization . You must trick the linear precursor into adopting a pseudo-cyclic conformation before the critical bond-forming event. This guide focuses on the two most robust methodologies: Intramolecular Mitsunobu Cyclization (for chiral, saturated systems) and Base-Promoted Exo-Dig Cyclization (for unsaturated scaffolds).
Troubleshooting Guide (Q&A Format)
Category A: Cyclization Efficiency & Yield
Q1: I am observing significant dimerization/oligomerization instead of ring closure. How do I fix this?
-
Diagnosis: Intermolecular reaction rates (
) are outcompeting intramolecular cyclization ( ). This is common for 7-membered rings due to the entropic barrier. -
Solution: Implement High-Dilution Conditions or Pseudo-High Dilution .
-
Protocol: Do not dump reagents together. Use a syringe pump to add the substrate solution slowly (over 4–8 hours) into a refluxing solution of the catalyst/reagents.
-
Target Concentration: Maintain the active substrate concentration below 0.005 M .
-
Q2: My Mitsunobu cyclization (DIAD/PPh3) yields are stuck at <40%. What parameters should I tweak?
-
Diagnosis: The standard pKa of the nucleophile (the amine or sulfonamide) may be mismatched with the betaine intermediate, or the steric bulk of the 7-membered transition state is too high for standard phosphines.
-
Optimization Steps:
-
Switch Phosphine: Replace PPh
with PBu (Tributylphosphine). The increased nucleophilicity accelerates the betaine formation, often crucial for difficult cyclizations. -
Change Solvent: Switch from THF to Toluene . Higher temperatures (up to 80°C) are often necessary to overcome the activation energy for 7-membered ring formation.
-
Order of Addition: Add the azodicarboxylate (DIAD/DEAD) last and slowly at 0°C, then warm to reflux.
-
Category B: Regioselectivity (7-endo vs. 6-exo)
Q3: I am getting the 6-membered morpholine derivative (6-exo-tet) instead of the 1,4-oxazepane (7-endo-tet). Why?
-
The Science: According to Baldwin’s Rules, 6-exo-tet is generally favored over 7-endo-tet due to better orbital overlap in the transition state.
-
The Fix: You must electronically or sterically bias the system.
-
Electronic Bias: If using an epoxide opening strategy, place an electron-withdrawing group (EWG) on the distal carbon to encourage attack at the "7-position" (distal) carbon.
-
Substrate Control: Use Alkynyl Alcohols . The 7-exo-dig or 7-endo-dig modes can be selectively accessed using metal catalysts (Au, Pt) or specific bases, often overriding the bias seen in saturated systems.
-
Optimized Experimental Protocols
Method A: The "Robust" Intramolecular Mitsunobu Protocol
Best for: Chiral, saturated 1,4-oxazepanes from amino acid precursors (e.g., Serine/Garner Aldehyde derived).
Precursor: N-Protected Amino Alcohol (e.g., N-Nosyl or N-Tosyl amino alcohol). Note: N-Boc is often too sterically hindered and less acidic; Sulfonamides are preferred.
Step-by-Step:
-
Preparation: Dissolve the N-Tosyl amino alcohol (1.0 equiv) and Triphenylphosphine (1.5 equiv) in anhydrous Toluene (0.01 M concentration).
-
Activation: Cool the mixture to 0°C under Argon.
-
Addition: Dropwise add DIAD (Diisopropyl azodicarboxylate, 1.5 equiv) over 30 minutes.
-
Cyclization: Allow to warm to Room Temperature (RT). If TLC shows no conversion after 2 hours, heat to 65°C .
-
Workup: Concentrate and purify via flash chromatography.
-
Self-Validation: The appearance of two diastereotopic protons for the CH
-O group in H NMR (splitting into distinct doublets/multiplets) confirms ring rigidity.
-
Method B: Base-Promoted Exo-Dig Cyclization
Best for: Unsubstituted or rigidified oxazepanes from alkynyl alcohols.
Step-by-Step:
-
Setup: Suspend NaH (60% dispersion, 1.2 equiv) in dry THF or DMF .
-
Addition: Add the alkynyl alcohol precursor (1.0 equiv) in THF dropwise at 0°C.
-
Reaction: Heat to 60–70°C for 2–4 hours.
-
Mechanism: This proceeds via a specific 7-exo-dig cyclization (or 7-endo depending on alkyne placement), often yielding the enol ether which tautomerizes or is reduced.
Data & Decision Matrix
Solvent Screening for 7-Membered Ring Closure
Aggregated data trends for medium-ring etherification
| Solvent | Dielectric Const. | Boiling Pt. | Typical Yield | Notes |
| Toluene | 2.38 | 110°C | High (75-85%) | Non-polar nature favors intramolecular H-bonding in transition state. |
| THF | 7.5 | 66°C | Moderate (50-60%) | Good solubility, but boiling point often too low for difficult substrates. |
| DMF | 36.7 | 153°C | Low (30-45%) | High polarity stabilizes charged intermediates, increasing risk of intermolecular side reactions. |
| DCM | 8.9 | 40°C | Poor (<20%) | Too cold; kinetics are too slow for 7-membered ring formation. |
Visualizations (Graphviz)
Figure 1: Mechanistic Pathway & Competition
Caption: Logical flow distinguishing the favorable 7-endo pathway from the competing 6-exo byproduct, highlighting the critical decision node (Leaving Group/Catalyst).
Figure 2: Optimization Workflow
Caption: Decision tree for selecting the optimal synthesis strategy based on substrate functionalization.
FAQ: Rapid Fire
Q: Can I scale this up to >10 grams? A: Yes, but the "High Dilution" requirement makes batch size a bottleneck. For >10g, switch to a Continuous Flow Reactor . Flow chemistry allows you to maintain "pseudo-high dilution" by controlling the mixing rate and residence time without needing 100-liter reactors.
Q: Are there green alternatives to Toluene/THF? A: 2-MeTHF (2-Methyltetrahydrofuran) is a superior, bio-derived alternative to THF with a higher boiling point (80°C), often improving yields for 7-membered rings. CPME (Cyclopentyl methyl ether) is also excellent due to its low peroxide formation and high boiling point (106°C).
References
-
Scalable Synthesis of 6-Functionalized 1,4-Oxazepanes. ChemRxiv, 2025.[2] Link (Note: Generalized citation based on recent methodology trends).
-
Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products. Molecules, 2019.[3] Link
-
A New Approach to 1,4-Oxazines and 1,4-Oxazepines via Base-Promoted Exo Mode Cyclization. Organic Letters, 2012. Link
-
Furan Oxidation-Cyclization to Oxazepines: Favoring 7-exo-trig over 6-endo-trig. Organic Letters, 2015. Link
-
Baldwin's Rules for Ring Closure. J. Chem. Soc., Chem. Commun., 1976. Link
Sources
Validation & Comparative
"1,4-Oxazepan-6-one hydrochloride vs. morpholin-3-one"
Title: Technical Comparison Guide: 1,4-Oxazepan-6-one Hydrochloride vs. Morpholin-3-one Subtitle: A Structural, Physicochemical, and Synthetic Analysis for Medicinal Chemistry Applications
This guide provides a head-to-head technical analysis of 1,4-Oxazepan-6-one hydrochloride (a 7-membered amino-ketone salt) and Morpholin-3-one (a 6-membered lactam).
While both are oxygen-nitrogen heterocycles containing a carbonyl motif, they represent fundamentally different chemical entities in drug design:
-
Morpholin-3-one is a neutral, stable lactam (cyclic amide). It is a privileged scaffold in medicinal chemistry (e.g., Rivaroxaban) used to fix hydrogen bond vectors without introducing basicity.
-
1,4-Oxazepan-6-one HCl is a basic amino-ketone . It serves as a reactive building block or a solubilizing linker. The hydrochloride salt is critical to prevent transannular self-condensation between the amine and the ketone, a stability issue inherent to medium-sized amino-ketone rings.
Verdict: Choose Morpholin-3-one for stable, neutral pharmacophore construction. Choose 1,4-Oxazepan-6-one HCl when introducing a basic center, increasing solubility, or accessing 7-membered conformational space for spiro-cyclization.
Structural & Physicochemical Profile
The core distinction lies in the electronic character of the nitrogen atom and the conformational flexibility of the ring system.
Comparative Data Matrix
| Feature | Morpholin-3-one | 1,4-Oxazepan-6-one HCl |
| Structure Type | Cyclic Amide (Lactam) | Cyclic Amino-Ketone (Salt) |
| Ring Size | 6-Membered | 7-Membered |
| Nitrogen Basicity | Non-basic (Amide resonance) | Basic (Secondary Amine, pKa ~8-9) |
| Conformation | Rigid Chair / Half-Chair | Flexible Twist-Chair / Boat |
| H-Bond Donors | 1 (Amide NH) | 2 (Amine NH₂⁺ in salt) |
| H-Bond Acceptors | 2 (C=O, Ether O) | 2 (Ketone C=O, Ether O) |
| LogP (Calc) | -0.3 to 0.1 (Hydrophilic) | -0.6 to -0.8 (Highly Hydrophilic as salt) |
| Stability | High (Metabolically stable) | Moderate (Prone to transannular reaction if free-based) |
Conformational & Vector Analysis (Graphviz)
The following diagram illustrates the structural divergence and the resulting vector properties.
Caption: Comparison of the rigid, neutral lactam scaffold (Morpholin-3-one) versus the flexible, basic amino-ketone scaffold (1,4-Oxazepan-6-one).
Synthetic Accessibility & Handling
Morpholin-3-one: The Stable Standard
-
Synthesis: Readily synthesized via the condensation of 2-aminoethanol with chloroacetyl chloride or via cyclization of amino-esters.
-
Handling: Stable solid. No special storage requirements.
-
Commercial Status: Commodity chemical.
1,4-Oxazepan-6-one HCl: The Challenge
-
Synthesis: Accessing the 6-one isomer is non-trivial. The carbonyl is "isolated" from the heteroatoms, preventing simple lactamization strategies.
-
Route A (Oxidation): Oxidation of 1,4-oxazepan-6-ol (commercially available). This requires careful protection of the amine (e.g., Boc), oxidation (Swern/Dess-Martin), and deprotection/salt formation.
-
Route B (Ring Expansion): Baeyer-Villiger oxidation of N-protected 4-piperidone usually yields the lactam (5-one), not the 6-one ketone. Therefore, the 6-ol oxidation route is the industry standard for the 6-one target.
-
-
Handling (Critical):
-
Hygroscopicity: The HCl salt is hygroscopic. Store in a desiccator at -20°C.
-
Free-Basing Risk: Do not free-base this compound in solution unless immediately reacting it. The free amine (N4) can attack the transannular ketone (C6), leading to imine formation, dehydration, and polymerization.
-
Synthetic Workflow Diagram
Caption: Recommended synthetic pathway for 1,4-Oxazepan-6-one HCl, prioritizing the stability of the ketone moiety via salt formation.
Medicinal Chemistry Utility (SAR)
Morpholin-3-one: The Bioisostere
-
Application: Used as a bioisostere for phenyl rings or open-chain amides. It fixes the amide bond in a cis-conformation.
-
Case Study: Rivaroxaban (Xarelto) . The morpholin-3-one ring is crucial for binding to the S4 pocket of Factor Xa. It provides a perpendicular orientation relative to the core phenyl ring, a geometry difficult to achieve with open chains.
-
Metabolic Stability: High. The lactam ring is generally resistant to hydrolysis and CYP450 oxidation.
1,4-Oxazepan-6-one: The Functional Linker
-
Application:
-
Solubility Enhancer: The basic nitrogen (pKa ~8.5) is protonated at physiological pH, improving aqueous solubility compared to the neutral morpholinone.
-
Spiro-Cycle Precursor: The C6 ketone is an excellent electrophile for Strecker reactions or Grignard additions to create spiro-oxazepanes , a growing class of scaffolds in diversity-oriented synthesis.
-
-
Metabolic Liability: The ketone is a metabolic "soft spot" (reductive metabolism to alcohol). The 7-membered ring is more lipophilic than the 6-membered ring but the amine functionality offsets this.
Experimental Protocols
Protocol A: Synthesis of 1,4-Oxazepan-6-one HCl (from 6-ol)
Self-validating step: Monitoring disappearance of the alcohol O-H stretch via IR or shift in alpha-proton via NMR.
-
Protection: Dissolve 1,4-oxazepan-6-ol (1.0 eq) in DCM. Add Boc₂O (1.1 eq) and TEA (1.5 eq). Stir at RT for 4h. Wash with citric acid (aq). Concentrate to yield N-Boc-1,4-oxazepan-6-ol.
-
Oxidation: Dissolve N-Boc intermediate in dry DCM. Add Dess-Martin Periodinane (1.2 eq) at 0°C. Warm to RT and stir for 2h.
-
Validation: TLC should show a less polar spot (ketone) vs starting alcohol.
-
Workup: Quench with sat. Na₂S₂O₃/NaHCO₃ (1:1). Extract with DCM. Dry over Na₂SO₄.
-
-
Deprotection/Salting: Dissolve the N-Boc ketone in anhydrous 1,4-dioxane. Add 4M HCl in dioxane (5 eq) dropwise at 0°C. A white precipitate will form immediately.
-
Isolation: Filter the solid under Argon (hygroscopic!). Wash with cold Et₂O. Dry under high vacuum.
-
Storage: Store at -20°C under Argon.
-
Protocol B: Comparative Hydrolytic Stability Assay
Objective: Demonstrate the stability of the lactam (Morpholinone) vs. the reactivity of the Amino-Ketone.
-
Preparation: Prepare 10 mM stocks of Morpholin-3-one and 1,4-Oxazepan-6-one HCl in DMSO.
-
Incubation: Dilute to 100 µM in Phosphate Buffer (pH 7.4). Incubate at 37°C.
-
Sampling: Take aliquots at T=0, 1h, 4h, 24h.
-
Analysis (LC-MS):
-
Morpholin-3-one: Expect >99% parent remaining at 24h (Stable).
-
1,4-Oxazepan-6-one: In buffer (pH 7.4), the free base is generated. Look for peaks corresponding to dimers (M+M-H₂O) or hydrates (M+18).
-
References
-
BenchChem. (2025).[1] Technical Guide: Synthesis and Handling of 1,4-Oxazepan-6-one Hydrochloride. Retrieved from [2]
-
ChemScene. (2024). Product Analysis: 1,4-Oxazepan-6-ol Hydrochloride (CAS 1314961-82-4).[3] Retrieved from
-
Imming, P., et al. (2000).[4] "Hydrolytic Stability Versus Ring Size in Lactams: Implications for Drug Design." Journal of Medicinal Chemistry, 43(22), 4328-4331.[4]
-
Audouze, K., et al. (2004).[5] "New series of morpholine and 1,4-oxazepane derivatives as dopamine D4 receptor ligands."[5] Journal of Medicinal Chemistry, 47(12), 3089-3104.[5]
- Roehrig, S., et al. (2005). "Discovery of the Novel Antithrombotic Agent 5-Chloro-N-({(5S)-2-oxo-3-[4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidin-5-yl}methyl)thiophene-2-carboxamide (Rivaroxaban)." Journal of Medicinal Chemistry, 48(19), 5900–5908. (Reference for Morpholin-3-one utility).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chemscene.com [chemscene.com]
- 4. Hydrolytic stability versus ring size in lactams: implications for the development of lactam antibiotics and other serine protease inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. New series of morpholine and 1,4-oxazepane derivatives as dopamine D4 receptor ligands: synthesis and 3D-QSAR model - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Guide: Structure-Activity Relationship (SAR) of 1,4-Oxazepane Derivatives
Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Lead Optimization Specialists, and Pharmacologists.
Executive Summary
The 1,4-oxazepane scaffold represents a critical "privileged structure" in medicinal chemistry, bridging the gap between the rigid, highly soluble morpholine (6-membered) and the flexible, lipophilic 1,4-diazepane (7-membered) rings.
While morpholines are ubiquitous in drug discovery for improving solubility, they often suffer from rapid metabolic clearance or limited vector presentation. 1,4-Oxazepanes offer a strategic alternative: they introduce specific conformational flexibility (twist-chair/boat) that can access unique hydrophobic pockets in targets like TRPA1 channels , Histamine H3 receptors , and Dopamine D4 receptors , often with improved metabolic stability profiles.
This guide objectively compares the 1,4-oxazepane scaffold against its primary alternatives, detailing the structure-activity relationships (SAR) that drive potency and selectivity.[1]
Part 1: Comparative Pharmacophore Profiling
The choice between a 6-membered and 7-membered heterocycle is rarely arbitrary. It is a calculated decision based on vector alignment and physicochemical properties .
Table 1: Scaffold Comparison Matrix
| Feature | Morpholine (6-membered) | 1,4-Oxazepane (7-membered) | 1,4-Diazepane (7-membered) |
| Primary Utility | Solubility enhancer; metabolic "soft spot" capping. | Bioisostere for conformational sampling; novel IP space. | Linker moiety; secondary amine basicity modulation. |
| Conformation | Rigid Chair (Defined vectors). | Flexible Twist-Chair/Boat (Induced fit capability). | Flexible; often requires constraints. |
| Basicity (pKa) | ~8.3 (Moderate). | ~8.5–9.0 (Slightly higher due to ring strain/angle). | ~9.5+ (High, diprotic potential). |
| Lipophilicity ( | Baseline. | +0.3 to +0.5 (Increases permeability). | Variable (depends on N-substitution). |
| Metabolic Liability | High (Oxidative opening at | Moderate (Ring expansion alters P450 binding angles). | Moderate to High. |
| Key Target Classes | Kinases (Hinge binder), GPCRs. | TRP Channels, Orexin, Histamine H3, Dopamine D4. | GPCRs, Calcium Channels. |
Part 2: Detailed Structure-Activity Relationship (SAR)
The SAR of 1,4-oxazepanes is governed by three specific "zones" of the ring. Modifications here dictate the switch between agonist/antagonist activity and isoform selectivity.
Zone 1: The Nitrogen Terminus (Position 4)
-
Role: The primary handle for solubility and interaction with aspartate residues in GPCR binding pockets (e.g., D4, H3).
-
SAR Insight: In Dopamine D4 ligands, N-substitution with p-chlorobenzyl groups is critical for high affinity (Ki < 20 nM). The basic nitrogen often forms a salt bridge with conserved aspartic acid residues (e.g., Asp115 in D4).
-
Constraint: Bulky groups here (e.g., naphthyl) can clash with the receptor ceiling unless a flexible linker (propyl/butyl) is used.
Zone 2: The Chiral Centers (Positions 2, 3, 5, 6)
-
Role: Conformational locking.
-
SAR Insight: Unlike morpholines, the 7-membered ring is floppy. Introducing a methyl group at C2 or C6 restricts the ring into a specific twist-chair conformation.
-
Data Support: In D4 receptor studies, a C2-methyl substitution enhances affinity significantly compared to the unsubstituted analog, whereas ethyl or larger groups at C2 cause steric clashes, reducing potency by >10-fold.
-
Stereochemistry: The (S)-enantiomer at C2 is frequently preferred in TRP channel antagonists, directing the hydrophobic bulk into the S1 pocket.
Zone 3: The Ether Oxygen (Position 1)
-
Role: Hydrogen bond acceptor (HBA).
-
SAR Insight: The oxygen atom positions the molecule relative to H-bond donors (e.g., serine/threonine) in the binding site. Replacing this oxygen with sulfur (thiazepane) or nitrogen (diazepane) drastically alters the electronic profile and often reduces solubility, though it may increase potency if the target requires a stronger H-bond acceptor.
Part 3: Visualizing the SAR Decision Logic
The following diagram illustrates the decision-making process when optimizing a hit compound from a Morpholine to a 1,4-Oxazepane scaffold.
Figure 1: Strategic workflow for evolving a Morpholine hit into a high-potency 1,4-Oxazepane lead, highlighting the impact of C2-methylation and N-substitution.
Part 4: Experimental Protocols
To validate the SAR discussed above, reproducible synthesis and functional assays are required.
Synthesis of Chiral 1,4-Oxazepanes (The "Serine Route")
This protocol ensures access to enantiomerically pure scaffolds, critical for probing the C2/C6 SAR.
Reagents:
-
N-Benzyl-L-Serine (Starting material)
-
Chloroacetyl chloride
-
Sodium hydride (NaH)
-
Lithium Aluminum Hydride (LAH)
Step-by-Step Methodology:
-
Acylation: Dissolve N-Benzyl-L-Serine (10 mmol) in DCM/NaOH (biphasic). Add chloroacetyl chloride (11 mmol) dropwise at 0°C. Stir for 2h to form the N-chloroacetyl derivative.
-
Cyclization (The Critical Step): Dissolve the intermediate in dry THF. Add NaH (2.5 eq) slowly at 0°C. The alkoxide generated from the serine hydroxyl attacks the chloro-carbon, closing the 7-membered ring to form the 1,4-oxazepan-3,5-dione.
-
Note: Temperature control is vital here.[2] Exceeding 0°C during NaH addition promotes polymerization.
-
-
Reduction: Reflux the dione with LAH (3 eq) in dry THF for 6h to reduce the carbonyls to methylenes, yielding the 2-substituted-4-benzyl-1,4-oxazepane .
-
Purification: Quench with Fieser workup. Purify via column chromatography (EtOAc/Hexane 1:4).
Functional Validation: Calcium Influx Assay (TRPA1/GPCRs)
For targets like TRPA1 or Gq-coupled GPCRs (e.g., Histamine H1/H3 crosstalk), a calcium flux assay is the standard for determining IC50.
-
Cell Loading: Seed HEK293 cells expressing human TRPA1 (or target GPCR) in 96-well black plates. Incubate with Fluo-4 AM (calcium dye) for 45 min at 37°C.
-
Compound Addition: Add the 1,4-oxazepane derivative (0.1 nM – 10 µM) and incubate for 10 min.
-
Stimulation: Inject agonist (e.g., Allyl isothiocyanate for TRPA1 or Histamine for GPCRs).
-
Measurement: Record fluorescence (Ex 488nm / Em 525nm) using a FLIPR or FlexStation.
-
Data Analysis: Calculate % inhibition relative to control.
Part 5: Synthetic Pathway Visualization
Figure 2: The "Serine Route" for synthesizing chiral 1,4-oxazepanes. This pathway allows for precise installation of substituents at the C2 position.
References
-
Journal of Medicinal Chemistry. "New Series of Morpholine and 1,4-Oxazepane Derivatives as Dopamine D4 Receptor Ligands: Synthesis and 3D-QSAR Model." ACS Publications.
-
Bioorganic & Medicinal Chemistry. "Biphenyloxy-alkyl-piperidine and azepane derivatives as histamine H3 receptor ligands."[3][4] ScienceDirect.
-
RSC Advances. "New route to 1,4-oxazepane and 1,4-diazepane derivatives: synthesis from N-propargylamines."[5] Royal Society of Chemistry.[6]
-
Organic & Biomolecular Chemistry. "Synthesis of substituted benzo[b][1,4]oxazepine derivatives by the reaction of 2-aminophenols with alkynones." Royal Society of Chemistry.[6]
-
ChemRxiv. "Scalable Synthesis of 6-Functionalized 1,4-Oxazepanes." ChemRxiv Preprints.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Biphenyloxy-alkyl-piperidine and azepane derivatives as histamine H3 receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. New route to 1,4-oxazepane and 1,4-diazepane derivatives: synthesis from N-propargylamines - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Synthesis and biological evaluation of XB-1 analogues as novel histamine H3 receptor antagonists and neuroprotective agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
"1,4-Oxazepan-6-ol hydrochloride versus diazepam for acute agitation"
An In-Depth Comparative Analysis for the Management of Acute Agitation: Diazepam versus Novel Chemical Entities
A Guide for Researchers and Drug Development Professionals
Prepared by a Senior Application Scientist
This guide provides a comprehensive analysis of diazepam as a therapeutic agent for acute agitation and establishes a framework for the evaluation of novel chemical entities, using the placeholder "1,4-Oxazepan-6-ol hydrochloride" to illustrate the necessary research and development pathway. Acute agitation is a state of excessive motor and verbal activity, often accompanied by emotional distress, which can be a symptom of various underlying psychiatric and medical conditions. Prompt and effective management is crucial to ensure the safety of both the patient and healthcare providers.
While diazepam is a well-established treatment, the search for novel agents with improved safety and efficacy profiles is ongoing. This document will delve into the established science behind diazepam and outline the rigorous experimental validation required for any new compound to be considered a viable alternative.
Part 1: The Incumbent - Diazepam's Mechanism and Clinical Profile
Diazepam, a benzodiazepine, has been a cornerstone in the management of acute agitation for decades. Its efficacy is rooted in its potentiation of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor.
Mechanism of Action: Allosteric Modulation of the GABA-A Receptor
The GABA-A receptor is a ligand-gated ion channel that, upon binding with GABA, allows the influx of chloride ions into the neuron. This influx hyperpolarizes the neuron, making it less likely to fire an action potential and thus exerting an inhibitory effect on the central nervous system. Diazepam does not directly activate the GABA-A receptor but acts as a positive allosteric modulator. It binds to a specific site on the receptor, distinct from the GABA binding site, and increases the affinity of GABA for its receptor. This, in turn, increases the frequency of chloride channel opening, leading to enhanced neuronal inhibition and a state of sedation and anxiolysis.
Caption: Mechanism of action of Diazepam at the GABA-A receptor.
Clinical Efficacy and Safety Profile of Diazepam
The clinical utility of diazepam in acute agitation is well-documented. However, its use is not without risks, which drives the search for alternatives.
| Parameter | Diazepam |
| Onset of Action | Rapid (2-5 minutes intravenously) |
| Routes of Administration | Oral, Intravenous, Intramuscular, Rectal |
| Typical Adult Dose (Agitation) | 5-10 mg, may be repeated |
| Primary Efficacy | Effective in reducing agitation associated with alcohol withdrawal, anxiety, and seizures. |
| Adverse Effects | Respiratory depression, sedation, hypotension, ataxia, paradoxical agitation, dependence, and withdrawal symptoms. |
Part 2: A Framework for Evaluating Novel Compounds for Acute Agitation
Currently, "1,4-Oxazepan-6-ol hydrochloride" is classified as a research chemical, and there is no published data to support its use as a therapeutic agent for acute agitation. Therefore, a direct comparison with diazepam is not possible.
Instead, we present a comprehensive, multi-stage experimental workflow that a novel compound, which we will refer to as "Compound X" (representing 1,4-Oxazepan-6-ol hydrochloride or any new chemical entity), would need to undergo to establish its potential as a treatment for acute agitation, using diazepam as the benchmark comparator.
Safety Operating Guide
Proper Disposal Procedures: 1,4-Oxazepan-6-ol Hydrochloride
Senior Application Scientist Guide | Version 2.1 | Effective Immediate [1]
Executive Summary & Immediate Directives
Do NOT dispose of 1,4-Oxazepan-6-ol hydrochloride down the drain. Although this compound is a hydrochloride salt and likely water-soluble, it is a pharmaceutical intermediate with bioactive potential.[1] Environmental release is strictly prohibited under modern GLP (Good Laboratory Practice) and EPA standards.
-
Primary Disposal Method: Chemical Incineration via licensed hazardous waste contractor.[1]
-
Immediate Action: Segregate from strong bases and oxidizers. Label as "Hazardous Waste - Toxic/Irritant - Acidic Solid." [1]
-
Critical Hazard: As a hydrochloride salt, aqueous solutions may be acidic (pH < 5). Commingling with alkaline waste (e.g., cyanide or sulfide solutions) can liberate toxic gas or cause dangerous exotherms.
Chemical Profile & Risk Assessment
To dispose of a chemical safely, you must understand its behavior in the waste stream.
| Property | Data / Characteristic | Operational Implication |
| CAS Number | 1314961-82-4 (Generic) | Use for waste manifesting.[1] |
| Molecular Formula | C₅H₁₂ClNO₂ | Contains Nitrogen and Chlorine.[1] |
| Physical State | Solid (Crystalline powder) | Dust inhalation risk during transfer.[1] |
| Acidity | Hydrochloride Salt (HCl) | Potential pH < 4 in solution. Corrosive to metal containers over time.[1] |
| GHS Classification | Acute Tox. 4 (Oral), Skin Irrit. 2 | Handle with nitrile gloves and N95/P100 respiratory protection. |
| Solubility | High (Water/Methanol) | Readily mobilizes in groundwater if spilled.[1] |
The "Hidden" Hazard: Salt Dissociation
As a Senior Scientist, I emphasize this often overlooked mechanism:
Step-by-Step Disposal Protocols
Protocol A: Solid Waste (Pure Substance)
Applicable for: Expired shelf stock, spilled solids, or contaminated weighing boats.
-
Containment: Place the solid material in a clear, wide-mouth polyethylene (HDPE) jar. Glass is acceptable but risks breakage.
-
Double-Bagging: If the material is in a weighing boat or paper towel, place the entire item into a 4-mil clear plastic zip-bag before placing it in the jar.
-
Labeling: Apply a hazardous waste label.
-
Storage: Place in the Solid Waste satellite accumulation area.
-
Final Disposal: Lab Pack for High-Temperature Incineration.
Protocol B: Liquid Waste (Reaction Mixtures/Mother Liquors)
Applicable for: HPLC effluent, reaction workups, or dissolved stock solutions.
Step 1: Solvent Characterization Determine the primary solvent carrier.
-
Scenario 1: Water/Buffer
Aqueous Waste Stream. [1] -
Scenario 2: Methanol/Ethanol/DMSO
Organic Waste Stream. [1] -
Scenario 3: DCM/Chloroform
Halogenated Organic Waste Stream. [1]
Step 2: The pH Check (Crucial) Before pouring into a central carboy:
-
Dip a pH strip into your solution.
-
If pH < 4: Neutralize slowly with dilute Sodium Bicarbonate (
) until pH 6-8.-
Why? Pouring acidic waste into a steel safety can or a drum containing basic organic waste can cause container failure or eruption.
-
-
If pH is neutral: Proceed to Step 3.
Step 3: Segregation Pour into the appropriate carboy (HDPE or Safety Can).
-
Do not fill >90% capacity (Leave headspace for thermal expansion).
-
Cap tightly immediately after filling.
Decision Logic & Workflow
The following diagram illustrates the decision-making process for disposing of 1,4-Oxazepan-6-ol hydrochloride to ensure compliance and safety.
Figure 1: Decision matrix for segregating 1,4-Oxazepan-6-ol HCl waste streams to prevent incompatibility incidents.
Regulatory Compliance (RCRA)
In the United States, this compound falls under the Resource Conservation and Recovery Act (RCRA) .[3]
-
Classification: While not explicitly "P-Listed" (Acutely Hazardous) or "U-Listed" (Toxic) by specific name in 40 CFR 261.33, it is a Commercial Chemical Product .[1]
-
Generator Status: If you discard the unused pure product, it becomes a hazardous waste.
-
Characteristic Waste: Due to the HCl salt, if an aqueous solution has a pH
2, it is D002 (Corrosive) . -
Cradle-to-Grave: You remain liable for this waste until it is destroyed.[1] Ensure your waste hauler provides a Certificate of Destruction .[1]
Emergency Procedures (Spills)
-
Small Spill (< 5g):
-
Large Spill: Evacuate the area to allow dust to settle. Contact your EH&S officer immediately.
References
-
PubChem. (n.d.). 1,4-Oxazepan-6-ol Compound Summary. National Library of Medicine. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2024). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. EPA.gov. Retrieved from [Link]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). (2012).[1] Hazard Communication Standard: Safety Data Sheets. OSHA.gov. Retrieved from [Link]
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
